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Sobrac degradation and storage conditions

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Compound of Interest		
Compound Name:	Sobrac	
Cat. No.:	B8236314	Get Quote

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Technical Support Center: Sorafenib

This guide provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of Sorafenib, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Sorafenib? A1: Solid Sorafenib (or Sorafenib Tosylate) should be stored in a tightly sealed container in a dry place. For long-term stability, storage at -20°C is recommended.[1][2] Standard room temperature (20°C to 25°C or 68°F to 77°F) is acceptable for shorter periods, with excursions permitted between 15°C and 30°C (59°F to 86°F).[3][4]

Q2: How should I prepare and store Sorafenib stock solutions? A2: Sorafenib is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL or higher.[5][6] For a 10 mM stock solution from 10 mg of Sorafenib Tosylate (MW: 637.03), you would reconstitute it in 1.57 mL of DMSO.[6] Stock solutions in DMSO can be







stored at -20°C for several months.[2] It is recommended to use solutions within 3 months to prevent loss of potency.[6]

Q3: Is Sorafenib soluble in aqueous buffers? A3: Sorafenib is sparingly soluble in aqueous buffers.[5] Its solubility is very low in aqueous solutions from pH 1.2 to 7.4.[7] To prepare an aqueous working solution, it is recommended to first dissolve Sorafenib in DMSO and then dilute it with the aqueous buffer of choice.[5] Using this method, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[5] Aqueous solutions are not recommended for storage for more than one day.[5]

Q4: Is Sorafenib sensitive to light? A4: While some studies indicate that Sorafenib is relatively stable and photostable, it is standard practice to protect it from light during storage and handling to minimize the risk of photolytic degradation.[8][9] Forced degradation studies have been performed under photolytic conditions to assess method specificity.[10][11]

Q5: What are the visible signs of Sorafenib degradation or precipitation? A5: In solution, signs of degradation or instability include the appearance of cloudiness, particulates, or color changes. In analytical studies, degradation is indicated by the appearance of new peaks or a decrease in the peak area of the parent compound in chromatography.[9][10] Given its very low solubility, Sorafenib can precipitate from aqueous solutions, especially if the concentration of the organic co-solvent (like DMSO) is too low or if the solution is stored for an extended period. [5][7]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem / Observation	Potential Cause	Recommended Solution
Cloudiness or precipitate in my aqueous working solution.	Poor Solubility: Sorafenib has very low aqueous solubility.[7] [12] The final concentration of DMSO may be too low to maintain solubility.	Ensure the final DMSO concentration in your aqueous medium is sufficient. Prepare aqueous solutions fresh for each experiment and do not store them for more than a day.[5] Consider using a surfactant like SDS to improve solubility in certain buffer systems.[13]
Inconsistent results in cell- based assays.	Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation and loss of potency.	Aliquot DMSO stock solutions into single-use volumes to avoid freeze-thaw cycles. Store aliquots at -20°C for no longer than 3 months.[6] Always use freshly diluted aqueous solutions for experiments.
Unexpected peaks appear in my HPLC/UPLC chromatogram.	Degradation Products: The presence of additional peaks suggests that the compound has degraded due to stress conditions like improper pH, oxidation, or heat.[9][10]	Review your sample preparation and storage procedures. Ensure solutions are protected from harsh conditions. The developed analytical method should be stability-indicating, meaning it can resolve the parent drug from its degradation products. [8][10]
Difficulty dissolving the solid compound.	Solvent Choice: Sorafenib is poorly soluble in many common solvents, especially aqueous ones.[6]	Use DMSO or DMF to prepare a concentrated stock solution first.[5][6] Gentle warming to 37°C or brief sonication can aid dissolution in DMSO.[2]



Quantitative Data Summary

Table 1: Sorafenib Storage and Stability

Form	Solvent	Temperature	Duration	Stability Notes
Solid (Lyophilized Powder)	N/A	-20°C	≥ 4 years	Recommended for long-term storage.[5]
Solid (Crystalline)	N/A	Room Temp (20- 25°C)	Not specified	Store in a dry place. Excursions to 15-30°C permitted. [3][4]
Stock Solution	DMSO	-20°C	Several months	Use within 3 months to prevent loss of potency.[2][6]
Working Solution	Aqueous Buffer (from DMSO stock)	Room Temp	< 24 hours	Not recommended for storage for more than one day.[5]
In 5% BSA Solution	5% BSA	-20°C	3 months	Stable.[14]
In 5% BSA Solution	5% BSA	4°C	7 days	Stable.[14]
In 5% BSA Solution	5% BSA	Room Temp	24 hours	Stable.[14]

Table 2: Sorafenib Solubility



Solvent / Medium	Concentration	Notes
DMSO	~20 mg/mL[5] to >31.9 mg/mL[2]	Common solvent for preparing stock solutions.
Dimethylformamide (DMF)	~20 mg/mL	Alternative solvent for stock solutions.[5]
Ethanol	Slightly soluble	Poorly soluble.[4][6]
Water / Aqueous Buffers (pH 1.2 - 7.4)	Practically insoluble[4][7][13] (<25 ng/mL[15])	Very low solubility limits direct dissolution.
1:2 DMSO:PBS (pH 7.2)	~0.3 mg/mL	Achieved by diluting a DMSO stock solution.[5]
Phosphate Buffer (pH 6.8) + 1.0% SDS	0.051 - 1.805 mg/mL	Solubility of different polymorphic forms is enhanced by surfactants.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of Sorafenib

This protocol outlines a general procedure to assess the stability of Sorafenib under various stress conditions, which is crucial for developing a stability-indicating analytical method.

- 1. Preparation of Stock Solution:
- Accurately weigh and dissolve Sorafenib in a suitable solvent (e.g., methanol or acetonitrile)
 to prepare a stock solution of known concentration (e.g., 1 mg/mL).[16]
- 2. Application of Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2-6 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before analysis.



- Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Oxidative conditions have been shown to cause maximum degradation.
 [9]
- Thermal Degradation: Heat the solid drug powder or a solution at a high temperature (e.g., 100°C) for a set period.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and fluorescent light for a defined period.
- 3. Sample Analysis:
- After the stress period, dilute the samples to a suitable concentration for analysis.
- Analyze all stressed samples, along with an unstressed control sample, using a stabilityindicating HPLC method (see Protocol 2).
- The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Sorafenib peak.[10][11]

Protocol 2: Representative RP-HPLC Method for Sorafenib Analysis

This is a general reverse-phase HPLC method adapted from published literature for the quantification of Sorafenib and its degradation products.[9][17][18][19]

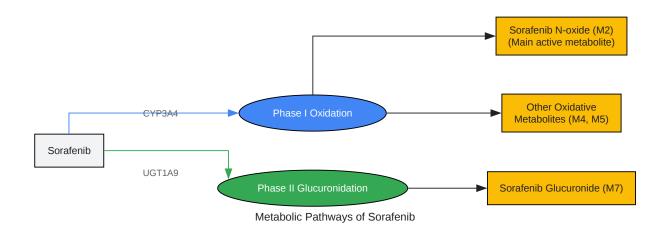
- Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., water with orthophosphoric acid, pH 4.1) in a ratio of approximately 65:35 v/v.[9]
- Flow Rate: 0.8 1.0 mL/min.[9][17]
- Detection Wavelength: 265 nm or 266 nm.[5][19]
- Injection Volume: 20 μL.[17][19]



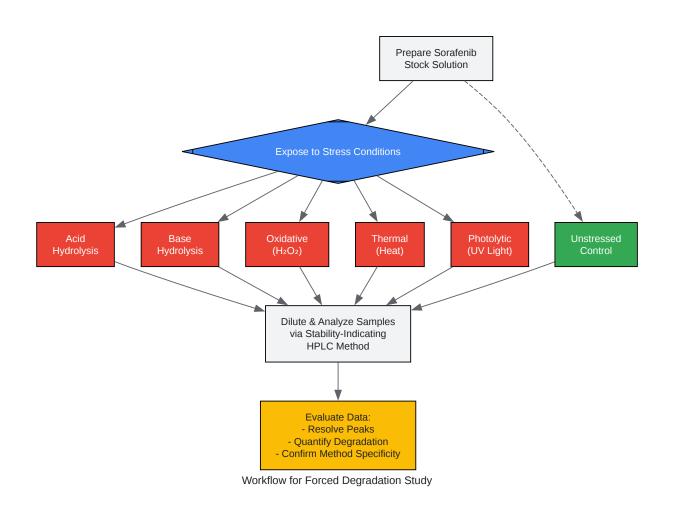
- Column Temperature: Ambient or controlled at 30°C.[20]
- Quantification: Peak area is used for quantification against a standard calibration curve. The method should demonstrate linearity in the working concentration range (e.g., 25–1,000 ng/mL).[19]

Visualizations









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